molecular formula C17H20BNO2 B1388140 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-phenylpyridine CAS No. 1946760-47-9

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-phenylpyridine

Cat. No. B1388140
M. Wt: 281.2 g/mol
InChI Key: QCJOOAVHVCIHME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions . Another compound, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, was synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . The molecular structure was further calculated by density functional theory (DFT), and the calculated data were consistent with the results of X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Miyaura borylation and sulfonylation reactions , as well as nucleophilic and amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as FT-IR, 1H NMR, and mass spectroscopy . The molecular electrostatic potential and frontier molecular orbitals were also calculated to further analyze the physical and chemical properties of the compounds .

Future Directions

The future directions for research on “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-phenylpyridine” and similar compounds could involve further exploration of their potential applications in organic synthesis, pharmacy, and biology . They could also be used in the construction of stimulus-responsive drug carriers .

properties

IUPAC Name

5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-11-10-14(12-19-15)13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJOOAVHVCIHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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